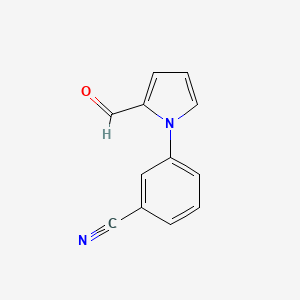

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2-formylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-3-1-4-11(7-10)14-6-2-5-12(14)9-15/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDERABPBRHOLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=C2C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381488 | |

| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209958-45-2 | |

| Record name | 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Formyl 1h Pyrrol 1 Yl Benzonitrile

Strategies for Constructing the N-(3-Cyanophenyl)pyrrole Core

The formation of the N-arylpyrrole skeleton is the foundational step in synthesizing the target compound. Various methods have been developed, ranging from century-old cyclization reactions to modern catalytic systems that offer improved efficiency, milder conditions, and unique reactivity.

Paal-Knorr Type Cyclizations Involving N-(3-Cyanophenyl)amine Precursors

The Paal-Knorr pyrrole (B145914) synthesis, first reported in 1884, remains one of the most direct and efficient methods for creating pyrrole rings. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, which in this context is 3-aminobenzonitrile (B145674) (an N-(3-cyanophenyl)amine precursor). rgmcet.edu.inalfa-chemistry.comorganic-chemistry.org The process is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. rgmcet.edu.inorganic-chemistry.org

The mechanism proceeds through the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. wikipedia.org A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org While classic conditions often required prolonged heating in acid, modern variations have introduced milder catalysts to accommodate sensitive functional groups. wikipedia.orgrgmcet.edu.in

| 1,4-Dicarbonyl Precursor | Catalyst/Conditions | Key Feature |

| 2,5-Hexanedione (B30556) | Acetic acid, reflux | Classic and straightforward condensation. organic-chemistry.org |

| Succinaldehyde | Catalytic p-toluenesulfonic acid (p-TsOH) | Utilizes a readily available aldehyde precursor. |

| 2,5-Dimethoxytetrahydrofuran | Iron(III) chloride in water | A masked 1,4-dicarbonyl precursor allowing for mild, aqueous conditions. organic-chemistry.org |

| Muconic Acid Derivatives | High temperature, pressure | Potential route from bio-based precursors, though may require harsher conditions. |

Transition-Metal-Catalyzed Cross-Coupling Approaches for N-Arylation of Pyrroles

Transition-metal catalysis offers a powerful alternative for forming the crucial C-N bond between the pyrrole nitrogen and the cyanophenyl ring. These methods typically involve the coupling of pyrrole (or its corresponding salt) with an aryl halide, such as 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile.

Two prominent examples are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic copper-catalyzed reaction involves the N-arylation of pyrrole with an aryl halide. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more versatile and widely used method. It operates under milder conditions and utilizes a variety of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle, allowing for the coupling of a broad range of substrates with high efficiency.

| Coupling Method | Catalyst System | Base | Typical Solvent |

| Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene or Dioxane |

| Buchwald-Hartwig | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene |

| Copper-Catalyzed | Cu(acac)₂ / Ligand | K₂CO₃ | DMF |

Innovative Light-Induced Catalysis for N-Arylpyrrole Assembly

Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, enabling reactions under exceptionally mild conditions. nih.gov This approach can be harnessed for N-arylpyrrole synthesis through several mechanistic pathways. researchgate.net One strategy involves the light-induced generation of a nitrogen-centered radical from a suitable precursor, which then engages with an aromatic partner. unimi.it Alternatively, a photocatalyst, such as an iridium or ruthenium complex, can be excited by visible light (e.g., blue LEDs) to facilitate a [3+2] cycloaddition between precursor molecules to build the pyrrole ring. chim.itacs.org These methods are prized for their high functional group tolerance and ability to construct complex scaffolds, including axially chiral N-arylpyrroles, which are valuable in asymmetric catalysis. nih.gov

| Photocatalyst | Light Source | Reaction Type | Key Advantage |

| [Ir(ppy)₂(dtbbpy)]PF₆ | Blue LEDs (∼465 nm) | Formal [3+2] Cycloaddition | Mild conditions, construction of complex rings. chim.it |

| Ru(bpy)₃²⁺ | Household fluorescent bulb | N-Arylation via Radical Pathway | Uses inexpensive light sources and catalysts. nih.gov |

| Eosin Y (Organic Dye) | Green LEDs | Radical Cyclization | Metal-free, environmentally benign catalyst. chim.it |

| Chiral Phosphoric Acid | Visible Light | Atroposelective Oxo-diarylation | Creates C-N axial chirality with high enantioselectivity. nih.gov |

Regioselective Synthesis of N-Arylpyrroles via N-Ylide Intermediates

Ylides are versatile reactive intermediates used in a variety of ring-forming reactions. researchgate.net For pyrrole synthesis, pyridinium (B92312) ylides are particularly relevant. researchgate.net These are typically generated in situ by treating a pyridinium salt with a base. nih.gov The resulting 1,3-dipole can then undergo a cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to construct the five-membered pyrrole ring. nih.gov The choice of substituents on both the ylide and the alkyne partner dictates the regioselectivity of the final product. Recent advancements have focused on developing catalytic methods for ylide generation, expanding the scope and practicality of this approach for creating diverse heterocyclic structures. researchgate.net A related strategy involves the reaction of vinyl sulfoxonium ylides with diazonium salts, which provides a transition-metal-free pathway to N-aryl heterocycles. nih.gov

| Ylide Precursor | Dipolarophile/Reagent | Catalyst/Conditions | Resulting Heterocycle Class |

| N-Phenacylpyridinium Bromide | Dimethyl Acetylenedicarboxylate | Triethylamine (Base) | Polysubstituted Indolizines (Pyrrole-fused) researchgate.net |

| Pyridinium Salt | Propiolic Ester | pH 7.5 Aqueous Buffer | Functionalized Indolizines nih.gov |

| Vinyl Sulfoxonium Ylide | Aryl Diazonium Salt | Metal-free, mild conditions | N-Aryl Pyrazoles (demonstrates N-arylation) nih.gov |

| α-Amino Acid Ester + Aldehyde | Maleimide | Sequential [3+2] Cycloaddition | Hexahydropyrrolo[3,4-c]pyrrole core rsc.org |

Utilization of Biomass-Derived Furans in N-Arylpyrrole Synthesis

In a significant advancement for sustainable chemistry, biomass-derived furans have been established as viable starting materials for N-arylpyrroles. researcher.lifefigshare.com This method leverages the structural relationship between furans and pyrroles. The process typically involves an acid-catalyzed ring-opening of a furan derivative (e.g., 2,5-dimethylfuran) in the presence of water to form a 1,4-dicarbonyl intermediate in situ. mdpi.com This intermediate is then immediately trapped by an amine, such as 3-aminobenzonitrile, in a classic Paal-Knorr cyclization to yield the desired N-arylpyrrole. researchgate.net Solid acid catalysts like H-form zeolite-Y are often employed, offering a heterogeneous and recyclable system that operates under relatively mild conditions. researcher.life This strategy provides a direct route from renewable feedstocks to valuable nitrogen-containing chemical scaffolds. researchgate.netresearchgate.net

| Furan Precursor | Amine | Catalyst | Key Feature |

| 2,5-Dimethylfuran | 3-Aminobenzonitrile | H-form Zeolite-Y | Direct condensation using a solid acid catalyst. researcher.life |

| Furfural | Ammonia / H₂ | Pd@S-1 and H-beta zeolite | Tandem decarbonylation-amination sequence. researchgate.net |

| 2,5-Dimethoxytetrahydrofuran | Aromatic Amines | p-Toluenesulfonic acid (p-TsOH) | Clauson-Kaas reaction using a biomass-derivable reagent. nih.gov |

| 5-Methylfurfuryl Alcohol | Nitrobenzenes | Metal Phosphides | Domino synthesis involving nitro group reduction and cyclization. researchgate.net |

Methodologies for Introducing the 2-Formyl Moiety to the Pyrrole Ring System

Once the N-(3-cyanophenyl)pyrrole core is assembled, the final step is the introduction of a formyl group (-CHO). Pyrroles are electron-rich aromatic heterocycles that readily undergo electrophilic substitution, with a strong preference for the C2 (or C5) position over the C3 (or C4) position. chemistrysteps.com

The most common and effective method for this transformation is the Vilsmeier-Haack reaction . organic-chemistry.orgnumberanalytics.com This reaction employs a formylating agent known as the Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic systems like pyrrole. chemistrysteps.com The reaction mechanism involves electrophilic attack of the iminium ion on the C2 position of the pyrrole ring, followed by hydrolysis during workup to yield the final 2-formyl product. youtube.comchemtube3d.com The reaction is known for its reliability and operational simplicity. rsc.org

An alternative method is the Rieche formylation , which uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). synarchive.comwikipedia.orgdbpedia.org This method also proceeds via electrophilic aromatic substitution to install the aldehyde group. While effective for many electron-rich aromatics, the Vilsmeier-Haack reaction is generally preferred for pyrroles due to its milder nature and high regioselectivity. researchgate.netresearchgate.net

| Method | Reagents | Electrophile | Key Characteristics |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium Cation | Highly regioselective for C2 position of pyrrole; mild conditions; most common method. chemistrysteps.comorganic-chemistry.orgyoutube.com |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Dichloromethyl Cation | Requires a strong Lewis acid; effective for electron-rich arenes. synarchive.comwikipedia.org |

Direct Formylation Reactions on Pyrrole Scaffolds

Direct formylation of the pyrrole ring is a fundamental approach to introduce the required aldehyde functionality. Several named reactions are employed for this purpose, each with its own set of advantages and limitations regarding regioselectivity and substrate scope.

Vilsmeier-Haack Reaction: This is one of the most widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgchemtube3d.com The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgchemistrysteps.com For simple pyrroles, formylation predominantly occurs at the more nucleophilic α-position (C2). chemistrysteps.comthieme-connect.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich pyrrole ring, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde. organic-chemistry.orgchemtube3d.com The use of sterically crowded formamides can influence the regioselectivity, sometimes favoring the β-position (C3). thieme-connect.com

Gattermann Reaction: The Gattermann reaction and its modifications provide another avenue for the formylation of pyrroles. thermofisher.combyjus.com The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. thermofisher.comwikipedia.org To avoid the use of highly toxic HCN, the Adams modification utilizes zinc cyanide (Zn(CN)₂) and HCl to generate HCN in situ. thermofisher.comwikipedia.org This method is effective for formylating phenols, phenolic ethers, and various heteroaromatic compounds like pyrroles. thermofisher.com For pyrroles, which can be sensitive to strong acids, milder Lewis acids such as tin(IV) chloride (SnCl₄) may be used instead of aluminum chloride (AlCl₃). intermediateorgchemistry.co.uk

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction involves the formylation of electron-rich aromatic compounds, such as phenols and pyrroles, using chloroform (B151607) (CHCl₃) in a basic solution. chemistnotes.commychemblog.com The reactive electrophile in this reaction is dichlorocarbene (B158193) (:CCl₂), generated from chloroform and a strong base. chemistnotes.comnrochemistry.com While effective for phenols, the Reimer-Tiemann reaction with pyrroles can sometimes lead to ring-expansion products, such as 3-chloropyridines, through a process known as the Ciamician-Dennstedt rearrangement. chemistnotes.comnrochemistry.com However, under specific conditions and with certain substituted pyrroles, formylation can be achieved. acs.orglsu.edu For instance, Reimer-Tiemann formylation of 5-substituted pyrrole-2-carboxylates has been observed to result in the formyl group displacing the carboxylate function. acs.orglsu.edu The yields of formylated products from this reaction are often low. chemistnotes.comacs.org

Table 1: Comparison of Direct Formylation Reactions for Pyrroles

| Reaction | Reagents | Electrophile | Typical Position of Formylation on Unsubstituted Pyrrole | Key Considerations |

| Vilsmeier-Haack | DMF, POCl₃ (or similar) | Iminium salt (Vilsmeier reagent) | α-position (C2) chemistrysteps.comthieme-connect.com | Widely applicable, generally good yields. acs.org Regioselectivity can be influenced by sterics. thieme-connect.comrsc.org |

| Gattermann | HCN/HCl/Lewis Acid or Zn(CN)₂/HCl | Formimidoyl chloride or its complex | α-position (C2) | Avoids harsh conditions of Friedel-Crafts. thermofisher.com Adams modification is safer. thermofisher.com |

| Reimer-Tiemann | CHCl₃, Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | α-position (C2) | Can lead to ring expansion (Ciamician-Dennstedt rearrangement). chemistnotes.comnrochemistry.com Often low yields. acs.org |

Transformations of Pyrrole-2-Carboxylate Derivatives to 2-Formylpyrroles

An alternative to direct formylation is the transformation of more readily available pyrrole-2-carboxylate derivatives. Direct reduction of the ester group in Knorr-type pyrroles to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) is often unsuccessful due to the electronic nature of the pyrrole ring. researchgate.netrsc.org Therefore, multi-step sequences are commonly employed.

Strategic Use of 2-Thionoester Pyrroles as Precursors for 2-Formylpyrroles

A more streamlined approach involves the use of 2-thionoester pyrroles as synthetic intermediates. researchgate.net These compounds can be prepared from the corresponding 2-carboxylate pyrroles by treatment with Lawesson's reagent or through a Knorr-type synthesis using appropriate starting materials. researchgate.netrsc.orgresearchgate.net

The key advantage of this strategy is the one-step desulfurative reduction of the 2-thionoester to a 2-formyl group. researchgate.netresearchgate.net This transformation can be efficiently achieved using reagents like Raney nickel. researchgate.netnih.govresearchgate.net This method avoids the circuitous hydrolysis-decarboxylation-formylation sequence, offering a more direct and efficient route to 2-formylpyrroles. researchgate.netresearchgate.netrsc.org Studies have shown that this reduction is tolerant of various functional groups on the pyrrole ring. researchgate.net

Table 2: Synthesis of 2-Formylpyrroles from 2-Thionoester Pyrroles

| Precursor | Reagent | Product | Key Advantage | Reference |

| O-Ethyl 2-thionoester pyrrole | Raney Nickel | 2-Formylpyrrole | One-step conversion, avoids multi-step sequences. researchgate.net | researchgate.netnih.govresearchgate.net |

Relevance of Maillard-Type Reactions in 2-Formylpyrrole Synthetic Pathways

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-established pathway for the formation of 2-formylpyrroles in biological systems and food chemistry. rsc.orgresearchgate.net This reaction has been adapted for synthetic purposes. The core of this synthetic approach involves the condensation of a primary amine with a sugar or a sugar surrogate, like a dihydropyranone, to construct the 2-formylpyrrole ring system. researchgate.net

The proposed mechanism for the formation of 2-formylpyrroles from D-glucose and an amine proceeds via 3-deoxy-D-glucosone. rsc.org Subsequent dehydration, amine addition, cyclization, and elimination of water lead to the aromatic 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde scaffold. rsc.org This biomimetic approach offers a direct route to functionalized 2-formylpyrroles from simple precursors. researchgate.net

Integration Strategies for the Benzonitrile (B105546) Moiety within the Conjugate

Once the 2-formylpyrrole core is synthesized, the next crucial step is the attachment of the benzonitrile group. This is typically achieved through N-arylation of the pyrrole nitrogen or by assembling the molecule from smaller fragments.

N-Arylation of 2-Formylpyrroles with Substituted Benzonitrile Electrophiles

This is a direct and convergent approach where a pre-formed 2-formylpyrrole is coupled with a benzonitrile derivative bearing a suitable leaving group, such as a halogen. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgnumberanalytics.com This reaction utilizes a palladium catalyst in combination with a specialized phosphine ligand and a base to couple an amine (in this case, 2-formylpyrrole) with an aryl halide (e.g., 3-bromobenzonitrile or 3-iodobenzonitrile). wikipedia.orgyoutube.com The development of various generations of phosphine ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.orgorganic-chemistry.org

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. While it often requires harsher conditions (high temperatures) than palladium-catalyzed methods, it remains a viable option for certain substrates.

Stepwise Assembly via Fragment Coupling Methodologies

An alternative to the late-stage N-arylation of 2-formylpyrrole is a stepwise approach where the N-arylpyrrole is constructed first, followed by the introduction of the formyl group. For instance, pyrrole can be N-arylated with a 3-halobenzonitrile via a Buchwald-Hartwig or Ullmann reaction to form 3-(1H-pyrrol-1-yl)benzonitrile. Subsequent formylation of this intermediate at the C2 position, for example using a Vilsmeier-Haack reaction, would then yield the final product.

Another fragment coupling strategy involves building the pyrrole ring from acyclic precursors that already contain the benzonitrile moiety. For example, a multicomponent reaction could bring together an aniline (B41778) derivative (such as 3-aminobenzonitrile), a 1,4-dicarbonyl compound, or their equivalents, to construct the substituted pyrrole ring in a single step (Paal-Knorr synthesis). This approach can be highly efficient in building molecular complexity rapidly.

One-Pot and Multicomponent Reaction Protocols Towards 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile

For the synthesis of N-substituted pyrrole-2-carbaldehydes, a plausible multicomponent approach would involve the condensation of a 1,4-dicarbonyl compound (or a precursor), a primary amine (in this case, 3-aminobenzonitrile), and a formylating agent in a single pot.

A hypothetical one-pot synthesis could be envisioned based on established pyrrole formation reactions. For instance, a modified Paal-Knorr synthesis could potentially be adapted. The Paal-Knorr reaction traditionally involves the condensation of a 1,4-diketone with a primary amine to form the pyrrole ring. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.inmdpi.com To produce this compound, this would require a suitably substituted 1,4-dicarbonyl compound that would lead to the desired formyl group at the 2-position of the pyrrole.

Another potential route could involve the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich heterocycles like pyrrole. wikipedia.orgchemistrysteps.comchemtube3d.comijpcbs.com A one-pot process could theoretically involve the initial formation of the N-substituted pyrrole, 3-(1H-pyrrol-1-yl)benzonitrile, followed by an in-situ Vilsmeier-Haack reaction to introduce the formyl group at the C2 position. The Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile in this formylation. chemistrysteps.comchemtube3d.com

While these established reactions provide a theoretical framework, the absence of specific literature detailing a one-pot or multicomponent synthesis for this compound means that detailed research findings and data tables for such a process cannot be provided at this time. The development of such a protocol would require dedicated research to optimize reaction partners, catalysts, solvents, and reaction conditions to achieve a synthetically useful and efficient process.

Reaction Mechanisms and Detailed Mechanistic Investigations

Elucidation of Pyrrole (B145914) Ring Cyclization Pathways under N-Aryl Conditions

The formation of the N-(3-cyanophenyl)pyrrole skeleton, a key precursor to the final product, can be achieved through several established synthetic routes for N-substituted pyrroles. Among the most common and mechanistically well-understood are the Paal-Knorr and Clauson-Kaas syntheses.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-aminobenzonitrile (B145674). wikipedia.orgalfa-chemistry.comorganic-chemistry.org The reaction is typically catalyzed by acid. The mechanism commences with the nucleophilic attack of the amino group of 3-aminobenzonitrile on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione (B30556) or succinaldehyde) to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen on the second carbonyl group, followed by a series of dehydration steps to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com The presence of the electron-withdrawing nitrile group on the aniline (B41778) derivative can decrease the nucleophilicity of the amine, potentially requiring slightly harsher reaction conditions compared to electron-rich anilines. organic-chemistry.org

Alternatively, the Clauson-Kaas synthesis provides another efficient route, reacting an amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.orgarkat-usa.org The mechanism begins with the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species in situ. This is followed by a reaction cascade identical to the Paal-Knorr synthesis. beilstein-journals.org This method is often favored due to the stability and commercial availability of the furan (B31954) derivative.

A third approach involves transition-metal-catalyzed N-arylation of pyrrole itself with a suitable 3-substituted benzene (B151609) derivative, such as 3-halobenzonitrile or 3-nitrobenzonitrile. Copper- and palladium-based catalytic systems are widely employed for such C-N cross-coupling reactions. researchgate.netrsc.orgresearchgate.netnih.govnih.govrsc.orgmdpi.com

Mechanistic Studies of Formyl Group Introduction and Transformations on the Pyrrole Nucleus

The introduction of the formyl group at the C2 position of the N-(3-cyanophenyl)pyrrole is most commonly achieved via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a prime example of a formylation method applicable to electron-rich aromatic and heteroaromatic systems like pyrroles. chemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com

The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The mechanism involves the formation of a highly electrophilic chloroiminium ion. The pyrrole ring, activated by the nitrogen lone pair, acts as the nucleophile and attacks the electrophilic carbon of the iminium ion. Pyrroles preferentially undergo electrophilic substitution at the α-position (C2 or C5) due to the greater stability of the resulting cationic intermediate (arenium ion), which can be stabilized by resonance involving the nitrogen atom. uomustansiriyah.edu.iqyoutube.comslideshare.netyoutube.com The presence of the N-(3-cyanophenyl) substituent, which is electron-withdrawing, deactivates the pyrrole ring towards electrophilic attack compared to N-alkyl or N-phenylpyrroles. However, the formylation is still expected to proceed, albeit potentially requiring more forcing conditions. The directing effect of the N-aryl group is generally weak, and the inherent reactivity of the pyrrole ring typically favors C2 substitution. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the final aldehyde product, 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile.

Other formylation methods such as the Duff and Reimer-Tiemann reactions are generally less suitable for simple pyrroles due to the reaction conditions and potential for side reactions or polymerization. uomustansiriyah.edu.iq

Analysis of Catalytic Cycles in N-Arylation and Formylation Reactions

While the formylation step is typically stoichiometric, the N-arylation of pyrrole can be catalytic. For instance, in a copper-catalyzed Ullmann-type coupling , the catalytic cycle is generally believed to involve the coordination of the pyrrolide anion and the aryl halide (e.g., 3-bromobenzonitrile) to a Cu(I) center. Oxidative addition of the aryl halide to the copper, followed by reductive elimination, yields the N-arylpyrrole and regenerates the Cu(I) catalyst. The presence of ligands can facilitate this process. researchgate.netnih.govmdpi.com

In a palladium-catalyzed Buchwald-Hartwig amination , the catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated pyrrole (pyrrolide). Reductive elimination from this complex affords the N-arylpyrrole and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.netrsc.orgrsc.orgscilit.com The choice of ligand is critical for the efficiency of the catalytic cycle.

Below is a representative table of conditions for the N-arylation of pyrroles with aryl halides, analogous to the formation of N-(3-cyanophenyl)pyrrole.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / Diamine | K₃PO₄ | Toluene | 110 | 75-95 | nih.gov |

| CuO Nanoparticles | K₂CO₃ | Toluene | 180 | ~90 | mdpi.com |

| Pd(OAc)₂ / Phosphine (B1218219) | NaOtBu | Toluene | 80-110 | 80-98 | rsc.org |

| Pd-NHC Complex | K₂CO₃ | Dioxane | 120 | 70-90 | nih.gov |

Role of Intermediates and Transition States in Compound Formation

In the Paal-Knorr synthesis , the key intermediates are the initial hemiaminal and the subsequent cyclic hemiaminal. wikipedia.orgalfa-chemistry.com The rate-determining step is often the cyclization of the hemiaminal. The transition state for this step involves the nucleophilic attack of the nitrogen on the second carbonyl group.

For the Vilsmeier-Haack formylation , the crucial intermediate is the electrophilic chloroiminium ion (Vilsmeier reagent). chemistrysteps.comorganic-chemistry.org The reaction proceeds through a σ-complex (arenium ion) intermediate, which is a resonance-stabilized carbocation formed by the attack of the pyrrole on the Vilsmeier reagent. youtube.comslideshare.netyoutube.com The transition state leading to this intermediate is the highest energy barrier in the electrophilic substitution step. The relative stability of the possible σ-complexes (attack at C2 vs. C3) dictates the regioselectivity of the reaction, with the transition state for C2 attack being lower in energy.

In transition-metal-catalyzed N-arylation , key intermediates are organometallic complexes of copper or palladium. rsc.orgresearchgate.net For palladium catalysis, these include the Pd(0) species, the oxidative addition adduct [Ar-Pd(II)-X(L)n], and the [Ar-Pd(II)-(pyrrolide)(L)n] complex. The transition states correspond to the oxidative addition and reductive elimination steps. The nature of the aryl halide and the ligands on the metal center significantly influences the energies of these intermediates and transition states.

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the role of intermediates and transition states. rsc.org For the formation of this compound, computational studies could provide significant insights, although specific studies on this molecule are not readily found.

Pyrrole Ring Formation: DFT calculations can model the reaction energy profile of the Paal-Knorr or Clauson-Kaas synthesis with 3-aminobenzonitrile. This would clarify the influence of the cyano group on the nucleophilicity of the amine and the activation barriers for the cyclization and dehydration steps. rsc.org

Formylation Reaction: Computational analysis of the Vilsmeier-Haack reaction on N-(3-cyanophenyl)pyrrole can determine the relative energies of the transition states for electrophilic attack at the C2 and C3 positions. This would provide a quantitative basis for the observed (or expected) regioselectivity. Such studies can also elucidate the electronic effect of the N-(3-cyanophenyl) group on the pyrrole ring's reactivity. The electron-withdrawing nature of the nitrile group is expected to increase the energy barrier for formylation compared to unsubstituted N-phenylpyrrole.

Catalytic Cycles: DFT can be used to model the entire catalytic cycle for copper- or palladium-catalyzed N-arylation. This includes characterizing the geometry and energy of all intermediates and transition states, providing a detailed understanding of the roles of the metal, ligands, and substrates.

The table below summarizes the types of computational data that can be generated to understand these reaction mechanisms.

| Computational Method | Information Gained | Relevance to this compound |

| DFT Geometry Optimization | Structures of reactants, intermediates, transition states, and products. | Provides the 3D arrangement of atoms at key points along the reaction pathway. |

| DFT Frequency Calculation | Characterization of stationary points (minima or transition states), zero-point vibrational energies, and thermal corrections to enthalpy and free energy. | Confirms the nature of calculated structures and provides more accurate energy profiles. |

| Transition State Searching (e.g., QST2/3, Berny) | Location of the highest energy point along the reaction coordinate. | Allows for the calculation of activation energy barriers for each mechanistic step. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirms that a found transition state connects the correct reactant and product. | Validates the calculated reaction pathway. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Helps to understand the electronic effects of substituents, such as the cyanophenyl group. |

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. While specific experimental ¹H and ¹³C NMR data for 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile are not widely available in the public domain, data for a closely related structural isomer, 3-(3-Formyl-1-(4-methoxyphenyl)-1H-pyrrol-2-yl) benzonitrile (B105546) , provides valuable insight. rsc.org The analysis of this isomer, combined with computational prediction methods, allows for a comprehensive understanding of the expected NMR spectrum of the target compound.

In the ¹H NMR spectrum of the related isomer, distinct signals are observed for the protons of the pyrrole (B145914) ring, the benzonitrile group, and the formyl and methoxy (B1213986) substituents. rsc.org For this compound, one would expect a characteristic singlet for the formyl proton (CHO), typically in the range of δ 9-10 ppm. The protons on the pyrrole ring would appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the formyl and benzonitrile groups. The protons of the benzonitrile ring would also present as a complex multiplet in the aromatic region of the spectrum.

Computational NMR prediction tools, which often employ Density Functional Theory (DFT), can provide theoretical chemical shifts that correlate well with experimental values. mdpi.comnih.govruc.dk These predictions are invaluable in the absence of direct experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results. Predictions are based on computational models and data from related structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Formyl (CHO) | 9.5 - 9.8 | 185 - 190 |

| Pyrrole H-3 | 6.4 - 6.6 | 110 - 115 |

| Pyrrole H-4 | 6.2 - 6.4 | 112 - 117 |

| Pyrrole H-5 | 7.2 - 7.4 | 125 - 130 |

| Benzonitrile C-1 | - | 138 - 142 |

| Benzonitrile C-2 | 7.7 - 7.9 | 130 - 135 |

| Benzonitrile C-3 | - | 112 - 115 (C-CN) |

| Benzonitrile C-4 | 7.5 - 7.7 | 130 - 135 |

| Benzonitrile C-5 | 7.6 - 7.8 | 129 - 134 |

| Benzonitrile C-6 | 7.8 - 8.0 | 133 - 138 |

| Cyano (CN) | - | 117 - 120 |

X-ray Crystallography for Absolute Configuration and Conformation Analysis

However, crystal structures of related N-aryl pyrrole derivatives have been reported, offering insights into the likely conformational preferences of the target molecule. nih.govsemanticscholar.org For instance, the dihedral angle between the pyrrole and the phenyl rings is a key conformational parameter. In similar structures, this angle can vary depending on the steric and electronic nature of the substituents. A search of the Cambridge Structural Database for related compounds could provide further clues about the expected crystal packing and intermolecular interactions, such as hydrogen bonding involving the formyl group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. The vibrational spectrum of this compound is expected to show characteristic bands for the formyl (C=O stretch), nitrile (C≡N stretch), and pyrrole (N-H and C-H stretches) groups.

Based on data from related compounds and theoretical calculations, the following vibrational frequencies can be anticipated rsc.orgresearchgate.netnih.govniscpr.res.innih.gov:

C=O Stretch (Formyl): A strong absorption band is expected in the IR spectrum around 1660-1700 cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-intensity band is anticipated in the region of 2220-2240 cm⁻¹.

C-H Stretch (Aromatic and Pyrrole): Multiple bands would appear in the 3000-3150 cm⁻¹ region.

N-H Bend (Pyrrole): While the pyrrole nitrogen is substituted, characteristic ring vibrations will be present.

DFT calculations are frequently used to predict the vibrational spectra of molecules with a high degree of accuracy, aiding in the assignment of experimental bands. nih.govbiointerfaceresearch.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values and may differ from experimental results.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Formyl | C=O Stretch | 1670 - 1690 | Strong (IR) |

| Benzonitrile | C≡N Stretch | 2225 - 2235 | Medium, Sharp (IR) |

| Pyrrole/Benzene (B151609) | C-H Stretch | 3050 - 3150 | Medium to Weak |

| Pyrrole Ring | Ring Stretch | 1400 - 1550 | Medium to Strong |

| Benzene Ring | Ring Stretch | 1450 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₂H₈N₂O), the exact mass can be calculated and compared with the experimental value obtained from HRMS.

Advanced Chiroptical Spectroscopy for Investigating Enantiomeric Excess and Stereochemical Purity (if chiral derivatives are considered)

The parent compound, this compound, is not chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for its analysis.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a substituent, then chiroptical methods would become highly relevant. rsc.orgnih.govnih.govresearchgate.net These techniques would be crucial for determining the enantiomeric excess and the absolute configuration of the chiral derivatives. The synthesis and chiroptical analysis of such derivatives could be a valuable area for future research, potentially leading to new applications in areas such as asymmetric catalysis or materials science.

Chemical Transformations and Derivatization Strategies of 3 2 Formyl 1h Pyrrol 1 Yl Benzonitrile

Reactivity of the Formyl Group for Further Chemical Functionalization

The aldehyde, or formyl, group at the 2-position of the pyrrole (B145914) ring is a key handle for molecular elaboration. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and the group can readily participate in oxidation and reduction reactions.

Condensation Reactions with Amines and Other Nucleophiles

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines. This reaction is fundamental in the construction of larger, more complex molecules. Similarly, reactions with secondary amines can yield enamines, and other carbon nucleophiles, such as ylides in the Wittig reaction, can be employed to form alkenes.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. These reactions are typically catalyzed by acid.

Table 1: Representative Condensation Reactions of the Formyl Group

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Acid catalyst (e.g., AcOH), Toluene, reflux | Schiff Base / Imine |

| Secondary Amine (R₂NH) | Acid catalyst, Dean-Stark trap | Enamine |

| Hydroxylamine (B1172632) (NH₂OH) | Base (e.g., Pyridine) | Oxime |

| Hydrazine (N₂H₄) | Ethanol, reflux | Hydrazone |

Selective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group exists in an intermediate oxidation state, allowing for both selective oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, 1-(3-cyanophenyl)-1H-pyrrole-2-carboxylic acid. This transformation introduces a new functional group that can be used for further derivatization, such as esterification or amidation. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂) under Pinnick conditions to avoid over-oxidation of other sensitive parts of the molecule.

Reduction: The formyl group is readily reduced to a hydroxymethyl group, yielding [1-(3-cyanophenyl)-1H-pyrrol-2-yl]methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) in an ethereal solvent. The resulting primary alcohol can be used in subsequent reactions, for example, as a leaving group after conversion to a tosylate or for ester formation. The reduction of related 2-carboxylate pyrroles to 2-formyl pyrroles highlights the amenability of functional groups at this position to redox manipulations. rsc.orgresearchgate.netresearchgate.net

Table 2: Selective Oxidation and Reduction of the Formyl Group

| Transformation | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O | Carboxylic Acid |

| Oxidation | Potassium permanganate (KMnO₄), NaOH, H₂O | Carboxylic Acid |

| Reduction | Sodium borohydride (NaBH₄), Methanol, 0 °C to rt | Primary Alcohol |

Synthetic Modifications of the Benzonitrile (B105546) Moiety

The benzonitrile group on the N-phenyl substituent offers another site for chemical modification, allowing for the introduction of diverse functionalities.

Transformations of the Nitrile Group to Diverse Functionalities

The cyano group is a versatile functional group that can be converted into several other moieties.

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid (3-(2-formyl-1H-pyrrol-1-yl)benzoic acid) or an amide (3-(2-formyl-1H-pyrrol-1-yl)benzamide), depending on the reaction conditions.

Reduction: The nitrile can be reduced to a primary amine (3-(2-formyl-1H-pyrrol-1-yl)benzylamine) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.

Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions. For instance, reaction with sodium azide (B81097) (NaN₃) and an ammonium (B1175870) salt or a Lewis acid can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Table 3: Potential Transformations of the Benzonitrile Group

| Transformation | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (Acid) | H₂SO₄ (aq), heat | Carboxylic Acid |

| Hydrolysis (Base) | NaOH (aq), H₂O₂, heat | Amide |

| Reduction | LiAlH₄, THF; then H₂O | Primary Amine |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring can be further modified through aromatic substitution reactions. The existing substituents—the pyrrole ring and the nitrile group—will direct incoming reagents.

Electrophilic Aromatic Substitution: The pyrrole ring attached via its nitrogen atom acts as an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the pyrrole ring in this N-substituted configuration. Conversely, the nitrile group is a strong deactivating and meta-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to be difficult and would likely occur at the positions ortho to the pyrrole group (positions 2 and 6) and meta to the nitrile group (position 5). The position ortho to the pyrrole and meta to the nitrile (position 2) would be the most likely site of substitution.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitrile group activates the ring for nucleophilic aromatic substitution. Nucleophiles would preferentially attack the positions ortho and para to the nitrile group. However, since there are no suitable leaving groups at these positions, S_NAr reactions are unlikely without prior functionalization of the ring.

Functionalization and Derivatization at the Pyrrole Nitrogen Atom

The pyrrole nitrogen in 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile is already substituted with the benzonitrile-phenyl group, forming a stable N-aryl bond. Further functionalization directly at this nitrogen atom is not straightforward and would typically involve cleavage of this robust bond, which requires harsh conditions and is not considered a simple derivatization.

However, reactions involving the N-aryl group as a whole are conceivable. For instance, catalytic methods could potentially be employed to achieve transformations that involve the C-N bond, but this falls into the realm of more complex synthetic strategies rather than simple derivatization. The reactivity of pyrrole itself often involves reactions with strong bases to form an anionic species, which then reacts with electrophiles. uobaghdad.edu.iq In the case of the title compound, such a reaction is not possible due to the existing N-substitution.

Investigations into Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound offers a pathway to a diverse range of complex molecules. The inherent asymmetry of the parent compound, combined with multiple reactive sites—the aldehyde, the pyrrole ring, and the benzonitrile moiety—makes the study of regioselectivity and stereoselectivity in its transformations a critical area of chemical research. While specific studies on the stereoselective derivatization of this exact molecule are not extensively documented in publicly available literature, principles from analogous systems provide a strong basis for predicting and understanding its chemical behavior.

The primary sites for chemical attack on this compound are the C5 and C4 positions of the pyrrole ring, which are susceptible to electrophilic substitution, and the formyl group, which is prone to nucleophilic attack. The regiochemical and stereochemical outcomes of derivatization reactions are profoundly influenced by the choice of reagents, catalysts, and reaction conditions.

Regioselectivity in Pyrrole Ring Functionalization

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The substitution pattern is heavily influenced by the directing effects of the N-aryl and C2-formyl substituents. In related N-substituted pyrrole systems, functionalization can often be directed to specific positions on the heterocyclic ring.

Research on the functionalization of similar N-acylpyrroles has demonstrated that the choice of base can be a critical factor in determining the reaction's regioselectivity. For instance, a "pyrrole dance," an anionic Fries-type rearrangement, can occur, leading to the migration of a group from the nitrogen to a carbon on the pyrrole ring, typically yielding 2-aroylpyrroles. rsc.orgrsc.org This indicates that under specific basic conditions, intramolecular rearrangements can be a competing and regioselective pathway.

Furthermore, methods like selective halogenation followed by cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used for the regioselective arylation of the pyrrole core at the C3, C4, or C5 positions. nih.gov The initial halogenation step's regioselectivity is key to the final product's structure. For this compound, the electronic influence of the existing substituents would be expected to direct incoming electrophiles.

| Reaction Type | Reagent/Catalyst | Expected Major Regioisomer | Reference |

| Anionic Rearrangement | LiN(SiMe3)2 | 1-(3-cyanophenyl)-3-aroyl-pyrrole | rsc.orgrsc.org |

| Halogenation (e.g., NBS) | N-Bromosuccinimide | 3-(4-bromo-2-formyl-1H-pyrrol-1-yl)benzonitrile | nih.gov |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | 3-(2-formyl-4-acyl-1H-pyrrol-1-yl)benzonitrile | nih.gov |

This table presents hypothetical regioselective outcomes based on established principles in pyrrole chemistry.

Stereoselectivity in Formyl Group Transformations

The aldehyde functional group is a primary site for derivatization, often involving nucleophilic addition. When such reactions create a new chiral center, controlling the stereoselectivity becomes a significant objective. Asymmetric synthesis protocols, often employing chiral catalysts or auxiliaries, are instrumental in achieving high enantiomeric excess.

While direct asymmetric transformations on this compound are not widely reported, studies on similar heterocyclic aldehydes provide valuable insights. For example, the asymmetric Henry reaction (nitroaldol reaction) of 1H-pyrrole-2,3-diones has been accomplished using chiral bifunctional amine-thiourea catalysts, which effectively control the stereochemical outcome by organizing the transition state through hydrogen bonding. pharmint.net This suggests that similar catalytic systems could be applied to the formyl group of the target compound to produce chiral alcohol derivatives with high stereocontrol.

Another relevant area is the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from 2,3-diketoesters, which proceeds with excellent enantiomeric excess through a protocol involving an aldol (B89426) condensation. rsc.org These examples underscore the potential for achieving high stereoselectivity in reactions at or adjacent to the pyrrole core.

| Reaction Type | Chiral Catalyst/Auxiliary | Expected Product Type | Potential Stereochemical Control | Reference |

| Asymmetric Aldol Reaction | Proline-derived catalysts | Chiral β-hydroxy ketone | High diastereoselectivity and enantioselectivity | rsc.org |

| Asymmetric Henry Reaction | Chiral bifunctional amine-thiourea | Chiral β-nitro alcohol | High enantioselectivity | pharmint.net |

| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., CBS catalyst) | Chiral alcohol | High enantioselectivity | N/A |

This table outlines potential stereoselective transformations and the types of catalysts that could be employed, based on analogous chemical systems.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict molecular geometries, energies, and spectroscopic properties with a good balance of accuracy and computational cost. nih.govd-nb.info For 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, DFT calculations would be crucial in elucidating the interplay between the electron-withdrawing benzonitrile (B105546) group and the electron-rich formyl-pyrrole moiety.

Electronic Structure: DFT calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. It is anticipated that the benzonitrile group would lower the energy of the LUMO, making the molecule a potential electron acceptor, while the pyrrole (B145914) ring would contribute significantly to the HOMO.

Reactivity Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. Local reactivity can be assessed through Fukui functions, which identify the specific atomic sites most prone to electrophilic, nucleophilic, or radical attack. For this molecule, the formyl carbon and the nitrile carbon are expected to be primary electrophilic sites.

Spectroscopic Properties: DFT methods are also adept at predicting vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.gov Theoretical vibrational frequencies, when compared with experimental data, can aid in the structural confirmation of the compound. Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths, providing theoretical absorption spectra that can be correlated with experimental UV-Vis measurements. nih.gov

A hypothetical representation of data that could be generated from DFT calculations is presented in Table 1.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Chemical Potential (μ) | -4.3 eV |

| Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 4.2 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment.

Intermolecular Interactions: In a condensed phase (e.g., in solution or a crystal), this compound will engage in various intermolecular interactions. MD simulations can model these interactions, such as π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar formyl and nitrile groups. Understanding these interactions is key to predicting the compound's solubility, melting point, and crystal packing. In a biological context, MD simulations can be used to study how the molecule might bind to a protein or other biomolecular target. preprints.orgrsc.org

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations, particularly using DFT, can be employed to model the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for proposed reaction pathways.

Reaction Mechanisms: For example, the formyl group is a common site for nucleophilic addition reactions. Quantum chemical calculations can elucidate the step-by-step mechanism of such a reaction, including the formation of a tetrahedral intermediate. Similarly, reactions involving the nitrile group, such as hydrolysis or reduction, can be modeled. A study on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehyde with hydroxylamine (B1172632) demonstrated the utility of quantum-chemical methods in modeling reactions at the formyl group of a pyrrole ring. researchgate.netdntb.gov.ua

Energetics: By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. These calculations can help in predicting the feasibility of a reaction under different conditions and can guide the selection of appropriate reagents and catalysts.

An illustrative example of calculated reaction energetics is shown in Table 2.

Table 2: Hypothetical Calculated Energetics for a Nucleophilic Addition to the Formyl Group (Note: These are hypothetical values for illustrative purposes)

| Reaction Step | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.5 |

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

In silico methods encompass a range of computational techniques used to predict the outcomes of chemical reactions, including reactivity and selectivity. For this compound, these methods can provide valuable predictions for its behavior in various chemical transformations.

Reactivity Prediction: Based on the calculated electronic properties (as discussed in the DFT section), the reactivity of different sites within the molecule can be predicted. For instance, the electrophilicity of the formyl carbon suggests it will be a primary target for nucleophiles. The nitrile group also presents a site for potential transformations. Computational models can help in predicting the likelihood of competing reactions at these different sites.

Selectivity Prediction: In cases where a reaction can lead to multiple products (regio- or stereoisomers), computational methods can be used to predict the selectivity. By calculating the activation energies for the pathways leading to each product, the most favorable pathway and therefore the major product can be identified. For example, in reactions involving the pyrrole ring, the regioselectivity of electrophilic substitution could be predicted by analyzing the calculated charge distribution and Fukui functions.

These predictive capabilities are instrumental in the rational design of synthetic routes and in minimizing the formation of unwanted byproducts, thereby improving the efficiency and sustainability of chemical processes.

Advanced Research Applications in Organic Synthesis

Utility as a Versatile Building Block for Complex Heterocyclic Architectures

The presence of both a formyl group and a pyrrole (B145914) nucleus in 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile provides multiple reaction sites for the construction of diverse and complex heterocyclic systems. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.

The formyl group can readily participate in reactions with various carbon and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds, providing access to a range of substituted olefins which can be further elaborated into more complex structures. Additionally, the aldehyde can react with amines to form imines, which are key intermediates in the synthesis of numerous nitrogen-containing heterocycles.

The pyrrole ring itself can act as a diene or a dienophile in cycloaddition reactions, or it can be functionalized at its other available positions. The N-aryl substituent with a cyano group can also influence the reactivity of the pyrrole ring and can be a site for further chemical modifications. This multi-functionality allows for the synthesis of a wide variety of heterocyclic compounds, making this compound a valuable starting material in diversity-oriented synthesis.

A notable application of similar formyl-substituted pyrroles is in multicomponent reactions for the synthesis of highly substituted pyrrole derivatives and fused heterocyclic systems. These one-pot reactions offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials.

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents | Potential Products |

| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate | Pyrrolyl-substituted acrylonitriles and acrylates |

| Wittig Reaction | Phosphonium ylides | Pyrrolyl-substituted alkenes |

| Pictet-Spengler Reaction | Tryptamine derivatives | Pyrrolyl-substituted β-carbolines |

| Hantzsch Dihydropyridine Synthesis | β-ketoesters, Ammonia | Pyrrolyl-substituted dihydropyridines |

| Biginelli Reaction | Urea, β-dicarbonyl compounds | Pyrrolyl-substituted dihydropyrimidinones |

Precursor to Oligopyrrole Macrocycles, including Porphyrins and BODIPYs

Pyrrole-2-carbaldehydes are fundamental building blocks in the synthesis of porphyrins and related macrocycles. The formyl group provides the necessary electrophilic center for condensation with pyrrole units to form the dipyrromethane intermediates, which are subsequently cyclized to form the porphyrin core. While direct synthesis of porphyrins from this compound has not been explicitly reported, its structural features suggest its potential as a precursor for novel, unsymmetrically substituted porphyrinoids. The N-(3-cyanophenyl) group would introduce specific electronic and steric properties to the resulting macrocycle, potentially influencing its photophysical and coordination properties.

Similarly, boron-dipyrromethene (BODIPY) dyes, known for their sharp absorption and emission bands and high fluorescence quantum yields, are often synthesized from pyrrole-2-carbaldehydes. The standard synthesis involves the condensation of a pyrrole with a suitable aldehyde, followed by oxidation and complexation with a boron source, typically BF3·OEt2. The use of this compound in this context could lead to the formation of BODIPY dyes with a cyanophenyl substituent at the meso-position. This substituent could serve as a handle for further functionalization or to modulate the electronic properties of the dye. The synthesis of pyrrolylBODIPYs from 5-halo-2-formylpyrroles has been demonstrated, highlighting the feasibility of using functionalized formylpyrroles in BODIPY synthesis. nih.gov

Table 2: Potential Macrocycles from this compound

| Macrocycle | Synthetic Strategy | Potential Properties |

| Porphyrins | Condensation with pyrrole followed by oxidation | Modified electronic and coordination properties due to the cyanophenyl group. |

| BODIPY Dyes | Condensation with a pyrrole derivative, oxidation, and boron complexation | Tunable photophysical properties, potential for use as fluorescent probes. nih.govresearchgate.net |

Application in the Synthesis of Other Fused and Polycyclic Heterocyclic Systems

The reactivity of the formyl group in conjunction with the pyrrole ring allows for the construction of a variety of fused and polycyclic heterocyclic systems. For instance, condensation of this compound with o-phenylenediamines could lead to the formation of pyrrolyl-substituted benzodiazepines. Similarly, reactions with other bifunctional nucleophiles such as o-aminophenol or o-aminothiophenol could yield pyrrolyl-substituted benzoxazepines and benzothiazepines, respectively.

Furthermore, intramolecular cyclization strategies can be envisioned. For example, if a suitable nucleophilic group were introduced onto the N-aryl ring, an intramolecular reaction with the formyl group could lead to the formation of novel fused heterocyclic systems containing a pyrrole ring fused to another heterocyclic or carbocyclic ring. The synthesis of cyano-substituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines through [3+2] cycloaddition reactions of (iso)quinolinium ylides with fumaronitrile (B1194792) demonstrates the utility of the cyano group in constructing complex fused systems. nih.gov

Development of Novel Chiral Ligands and Catalysts Based on the N-Arylpyrrole Skeleton

A significant area of research for N-arylpyrroles is in the development of chiral ligands for asymmetric catalysis. Axially chiral N-arylpyrroles have emerged as a promising class of ligands due to their unique structural and electronic properties. The restricted rotation around the N-aryl bond can give rise to stable atropisomers, which can be used as chiral scaffolds for the design of new catalysts.

Several studies have focused on the atroposelective synthesis of axially chiral N-arylpyrroles. researchgate.netnih.govnih.gov These methods often involve the use of chiral catalysts to control the stereochemistry of the N-aryl bond formation or subsequent functionalization. The resulting enantiomerically pure N-arylpyrroles can then be converted into a variety of chiral ligands, such as phosphines, by introducing a coordinating group onto the pyrrole ring or the aryl substituent. These ligands have shown high efficiency in various transition-metal-catalyzed asymmetric reactions, including cross-coupling reactions and hydrogenations. The presence of the cyano group in this compound offers a potential site for modification or for influencing the electronic properties of the resulting chiral ligand. For instance, the cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for coordination to a metal center.

Table 3: Examples of Asymmetric Reactions Using N-Arylpyrrole-Based Ligands

| Reaction | Catalyst System | Enantioselectivity (ee) | Reference |

| Atroposelective Alkylation of N-Arylpyrroles | Chiral-at-metal rhodium catalyst | up to >99.5% | researchgate.netnih.gov |

| Asymmetric Paal-Knorr Reaction | Lewis acid and chiral phosphoric acid | up to 99% | rsc.orgacs.org |

| Asymmetric N-N Heterobiaryl Atropisomer Synthesis | Palladium-catalyzed C-H functionalization | - | snnu.edu.cn |

Exploration in the Design of Advanced Organic Materials and Functional Polymers

N-Arylpyrroles are also of interest in the field of materials science, particularly in the development of advanced organic materials and functional polymers. Polypyrrole is a well-known conducting polymer, and the incorporation of N-aryl substituents can significantly modify its properties, such as solubility, processability, and electronic characteristics. wikipedia.orgnih.govmdpi.comresearchgate.net

The this compound monomer could potentially be polymerized, either through the pyrrole ring or through reactions involving the formyl and cyano groups, to produce novel functional polymers. The presence of the cyano group is particularly interesting as it can enhance the electron-accepting properties of the polymer, which is beneficial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the formyl group can be used to post-functionalize the polymer, allowing for the introduction of other functional groups to fine-tune the material's properties or to attach it to surfaces. The combination of the conductive polypyrrole backbone with the specific electronic and functional properties imparted by the N-(3-cyanophenyl)-2-formyl substituent could lead to the development of new materials for sensors, electrochromic devices, and energy storage applications.

Exploration in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile Derivatives for Biological Evaluation

The synthesis of derivatives based on the this compound core is crucial for exploring their biological potential. The pyrrole (B145914) ring is a significant heterocyclic motif known for a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net The synthesis of novel pyrrole derivatives often involves the condensation of various starting materials to introduce diverse functional groups. researchgate.netmdpi.com For instance, new Schiff bases with a 1H-pyrrole-2-carbohydrazide core have been synthesized by reacting with aromatic aldehydes. researchgate.net Similarly, the Paal-Knorr synthesis is a classical method for creating pyrrole rings. mdpi.com

In the context of this compound, the formyl group serves as a versatile handle for chemical modifications, allowing for the creation of a library of derivatives. For example, condensation reactions with various amines or hydrazines could yield a series of imines or hydrazones, respectively. Furthermore, the benzonitrile (B105546) moiety can influence the electronic properties and binding interactions of the molecule.

While a specific synthesis for this compound is not detailed in the provided results, the synthesis of related pyrrole derivatives often involves multi-step sequences. For example, the synthesis of pyrrole-2-carboxamides has been achieved through a structure-guided strategy. nih.gov The synthesis of new pyrrole derivatives has also been accomplished through the reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes. mdpi.com These general strategies could potentially be adapted for the synthesis of the title compound and its analogs.

Investigation of Novel Pharmacophores and Their Interactions with Biomolecular Targets

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. nih.govnih.gov The this compound scaffold possesses several potential pharmacophoric features: a hydrogen bond acceptor (the formyl oxygen and the nitrile nitrogen), an aromatic ring (the benzene (B151609) ring), and a heterocyclic ring (the pyrrole).

Pharmacophore models are often developed based on a set of known active molecules to identify the key features for biological activity. nih.gov For instance, a pharmacophore model for MmpL3 inhibitors was created based on structurally diverse known inhibitors and consisted of a hydrogen bond acceptor, a hydrophobic feature, and a ring-aromatic feature. nih.gov Such models can then be used in virtual screening campaigns to identify new compounds with the desired activity. nih.gov

For this compound derivatives, a pharmacophore model could be developed once a set of biologically active analogs is identified. This model would guide the design of new derivatives with potentially improved potency and selectivity by highlighting the crucial interaction points with a given biomolecular target. The model would help in understanding the structure-activity relationships (SAR), which describe how changes in the molecular structure affect its biological activity.

Structure-Based Drug Design and Ligand-Based Drug Design Approaches

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies in the discovery of new drugs. nih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. nih.gov If the structure of a target protein is known, docking studies can be performed to predict how a molecule like this compound or its derivatives would bind to the active site. This information can then be used to modify the molecule to improve its binding. For example, novel histone deacetylase (HDAC) inhibitors based on an aroyl-pyrrole-hydroxy-amide scaffold were designed and optimized using docking procedures into the HDAC catalytic core. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses the information from a set of molecules known to be active on the target to build a model that predicts the activity of new, untested molecules. nih.gov Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling fall under this category. nih.gov For a series of diarylpyrazole-benzenesulfonamide derivatives, 3D-QSAR modeling was used to understand the features essential for their inhibitory activity against carbonic anhydrase. nih.gov

For the this compound scaffold, both SBDD and LBDD approaches could be valuable. If a specific biological target is identified and its structure is available, SBDD could guide the rational design of potent inhibitors. If not, a library of derivatives could be synthesized and tested, and the resulting data could be used to build LBDD models to guide further optimization.

Development of Chemical Probes for Biological Systems and Cellular Pathways

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology for target identification and validation, protein profiling, and imaging. The this compound scaffold possesses features that could be exploited for the development of chemical probes.

The formyl group (-CHO) on the pyrrole ring is a particularly useful functional group for this purpose. It can be readily converted into other functionalities, such as an amine via reductive amination, or used in ligation reactions to attach reporter tags like fluorophores or biotin. Trifunctional building blocks, which contain a connectivity group, a reactive group, and a bioorthogonal handle, are valuable for streamlining the synthesis of chemical probes. nih.gov The formyl group on the title compound could act as a connectivity group.

For instance, a derivative of this compound could be synthesized to include a photoreactive group (like a diazirine or benzophenone) for covalent labeling of target proteins upon UV irradiation, and a bioorthogonal handle (like an alkyne or azide) for subsequent "click" chemistry-based detection or enrichment. nih.gov While no specific chemical probes based on this compound have been reported, its chemical structure suggests its potential as a starting point for the design of such valuable research tools.

Research into Potential Modulatory Activities Against Enzyme Targets (e.g., Demethylases if related benzonitrile-pyrrolidine derivatives are relevant)

The benzonitrile moiety is a key structural feature in several enzyme inhibitors. Of particular relevance is the research on 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer.

In a notable study, a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were developed as reversible inhibitors of LSD1. These compounds were designed as "scaffold-hops" from a known inhibitor. The most active compound from this series demonstrated a high binding affinity (Kd) of 22 nM and a biochemical IC50 of 57 nM against LSD1. Furthermore, this compound showed good selectivity over related enzymes and was active in a cellular assay, increasing the expression of a biomarker in a human acute myeloid leukemia cell line.

This research highlights the potential of the benzonitrile-pyrrolidine scaffold to target demethylases. Although the pyrrole ring in this compound is aromatic (pyrrole) rather than saturated (pyrrolidine), the findings from the study on 4-(pyrrolidin-3-yl)benzonitrile derivatives provide a strong rationale for investigating the potential of this compound and its analogs as modulators of demethylases or other related enzyme targets. The electronic properties of the pyrrole ring compared to the pyrrolidine (B122466) ring would likely influence the binding affinity and selectivity, making this an interesting area for future investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |